



# Application Note: Quantification of Phenylbutazone in Equine Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Phenylbutazone	
Cat. No.:	B001037	Get Quote

Introduction **Phenylbutazone** is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for the treatment of lameness and musculoskeletal disorders. Due to its potential to mask pain and affect performance, its use in racehorses is regulated, necessitating sensitive and reliable methods for its quantification in plasma. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the screening, quantification, and confirmation of **phenylbutazone** and its active metabolite, oxyphenbutazone, in equine plasma.[1][2][3][4] This method is simple, rapid, and reproducible, making it suitable for high-throughput analysis in doping control laboratories.[2][3]

## **Quantitative Data Summary**

The performance of the described LC-MS/MS method has been validated to ensure its accuracy and reliability for the quantification of **phenylbutazone** and oxyphenbutazone in equine plasma. The key quantitative parameters are summarized in the tables below.

Table 1: Method Detection and Quantification Limits

Analyte	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Limit of Confirmation (µg/mL)
Phenylbutazone	0.01	0.05	0.05
Oxyphenbutazone	0.01	0.05	0.05



LOD is based on a signal-to-noise ratio (S/N) of  $\geq 3.[2][3]$ 

Table 2: Linearity and Precision

Analyte	Linear Range (µg/mL)	Correlation Coefficient (r²)	Intraday Precision (%CV)	Interday Precision (%CV)
Phenylbutazone	0.05 - 20	> 0.995	< 15%	< 15%
Oxyphenbutazon e	0.05 - 20	> 0.995	< 15%	< 15%

The assay uses d9-labeled **phenylbutazone** as an internal standard.[2][3]

Table 3: Accuracy and Recovery

Analyte	Intraday Accuracy (Bias %)	Interday Accuracy (Bias %)	Extraction Recovery (%)
Phenylbutazone	80 - 120%	80 - 120%	> 80%
Oxyphenbutazone	80 - 120%	80 - 120%	> 80%

Intra- and interday accuracy and precision were evaluated at concentrations of 0.5, 5.0, and 15  $\mu g/mL.[1]$ 

## **Experimental Protocols**

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines the steps for extracting **phenylbutazone** and oxyphenbutazone from equine plasma.

- Materials:
  - Equine plasma samples (0.5 mL)



- Phenylbutazone-d9 (PBZ-d9) internal standard (IS) solution (20 μg/mL)
- 1 M Phosphoric acid (H₃PO₄)
- Methyl tert-butyl ether (MTBE)
- Reconstitution solution: 10 mM ammonium acetate/acetonitrile (90:10, v/v)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Procedure:
  - $\circ~$  To 0.5 mL of equine plasma, add 10  $\mu L$  of the 20  $\mu g/mL$  internal standard solution (PBZ-d9).[1]
  - · Vortex mix the sample thoroughly.
  - Add 75 μL of 1 M H<sub>3</sub>PO<sub>4</sub> to the sample and vortex mix again.[1] This step reduces the plasma pH to approximately 2.0-3.0, which significantly improves the recovery of the analytes.[1]
  - Add 5 mL of MTBE, cap the tube, and mix on a rotorack for 10 minutes.
  - Centrifuge the sample at 3000 rpm (1610 x g) for 10 minutes.[1]
  - Transfer the upper organic layer to a clean tube.[1]
  - Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[1]
  - Reconstitute the dried extract in 1.5 mL of the reconstitution solution.
  - Transfer an aliquot of the reconstituted extract for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis



This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of the analytes.

- Instrumentation:
  - LC-MS/MS system (e.g., Accela LC pump with a TSQ Quantum Ultra MS)[1]
  - Reversed-phase C8 column (e.g., Ace 5 C8, 2.1 x 75 mm, 5-μm)[1]
- Liquid Chromatography (LC) Parameters:
  - Mobile Phase A: 10 mM Ammonium acetate in water
  - Mobile Phase B: Acetonitrile
  - Gradient Program: A gradient program is used for the separation.
  - Injection Volume: 5 μL[1]
  - Total Run Time: 8 minutes[1]
- Mass Spectrometry (MS) Parameters:
  - Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]
  - Data Acquisition: Selected Reaction Monitoring (SRM)
  - SRM Transitions:
    - **Phenylbutazone**: m/z 307 → 279[1]
    - Oxyphenbutazone: m/z 323 → 295[1]
    - **Phenylbutazone**-d9 (IS): m/z 316 → 288[1]

## **Visualizations**





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Caption: Experimental workflow for **phenylbutazone** quantification.

#### **Analyte Stability**

The stability of **phenylbutazone** and oxyphenbutazone in equine plasma was evaluated under various storage conditions. The analytes were found to be stable for:

- 24 hours at room temperature.[3]
- 9 days at 4°C.[3]
- 45 days at -20°C and -70°C.[3]

#### Considerations for Hemolysis

The presence of hemolyzed red blood cells in plasma samples can decrease the signal intensity of the analytes.[2][3] However, the use of an isotope-labeled internal standard, such as **phenylbutazone**-d9, effectively compensates for this matrix effect, ensuring that the quantification results remain accurate and reliable.[2][3]

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